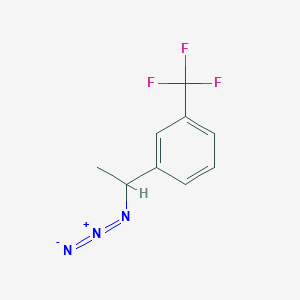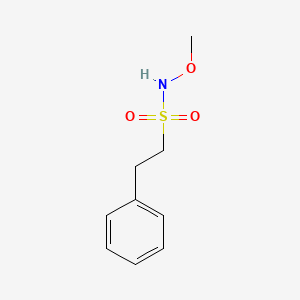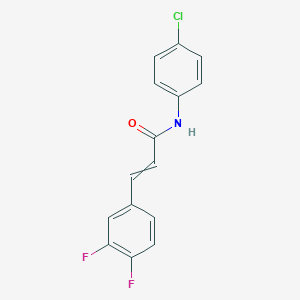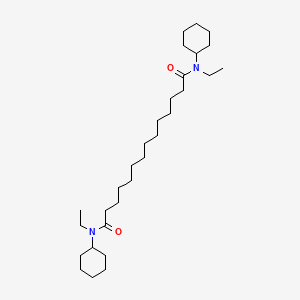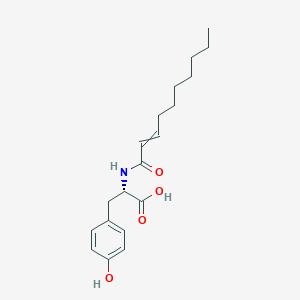
N-Dec-2-enoyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dec-2-enoyl-L-tyrosine is a compound that combines the structural features of an unsaturated fatty acid and the amino acid tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dec-2-enoyl-L-tyrosine typically involves the coupling of dec-2-enoic acid with L-tyrosine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the sensitive functional groups .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Dec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The double bond in the dec-2-enoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The phenolic hydroxyl group of tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions at the phenolic hydroxyl group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated N-Decanoyl-L-tyrosine.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
N-Dec-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Dec-2-enoyl-L-tyrosine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in fatty acid metabolism, such as enoyl-ACP reductase. This enzyme catalyzes the reduction of the double bond in the enoyl group, which is a crucial step in the fatty acid elongation cycle . Additionally, the tyrosine moiety can participate in signaling pathways by acting as a precursor for neurotransmitters like dopamine and norepinephrine .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Pentadec-2-enoyl-L-tyrosine: Similar structure with a longer fatty acid chain.
N-Decanoyl-L-tyrosine: Saturated analog of N-Dec-2-enoyl-L-tyrosine.
N-Oct-2-enoyl-L-tyrosine: Similar structure with a shorter fatty acid chain.
Uniqueness
This compound is unique due to its specific combination of an unsaturated fatty acid and the amino acid tyrosine. This structural feature allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
825637-82-9 |
|---|---|
Formule moléculaire |
C19H27NO4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(2S)-2-(dec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h8-13,17,21H,2-7,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 |
Clé InChI |
YMOGWMNRQWJDSN-KRWDZBQOSA-N |
SMILES isomérique |
CCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


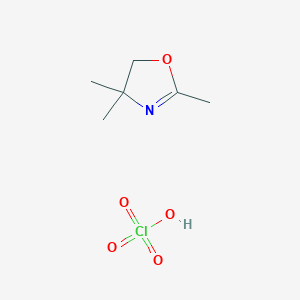
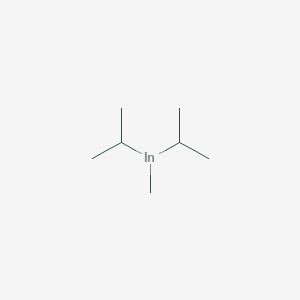
![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)

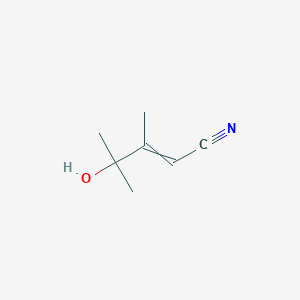
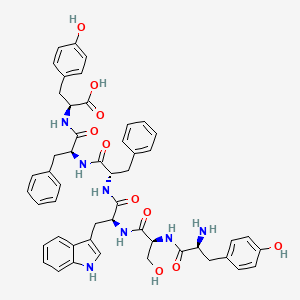
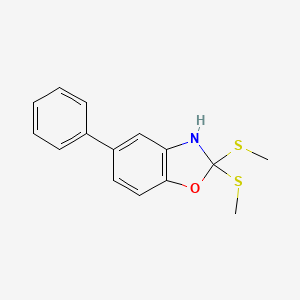
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)

![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
